LAS191859

描述

属性

IUPAC Name |

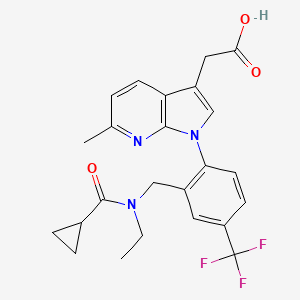

2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBYKYDRYYERIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of LAS191859: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS191859 is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Almirall. As a member of this class of therapeutic agents, its primary mechanism of action revolves around the modulation of lymphocyte trafficking, leading to a reduction of circulating lymphocytes. This targeted immunomodulatory effect is achieved through the functional antagonism of the S1P1 receptor, a key regulator of immune cell egress from lymphoid tissues. This guide provides a detailed overview of the core mechanism of action of this compound, based on the established pharmacology of S1P1 receptor modulators. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this document focuses on the well-characterized pathways and experimental methodologies relevant to this class of compounds.

Core Mechanism: S1P1 Receptor Modulation and Lymphocyte Sequestration

The therapeutic effect of this compound is predicated on its interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen.

Signaling Pathway of S1P1 Receptor Activation and this compound-mediated Modulation:

The Identification and Characterization of LAS191859: A Potent and Selective CRTh2 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the identification and pharmacological characterization of LAS191859, a novel, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2). CRTh2, also known as the Prostaglandin D2 receptor 2 (PTGDR2), is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic inflammation, including asthma. This document summarizes the quantitative data for this compound, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathway and experimental workflow.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from mast cells upon allergen stimulation. It exerts its pro-inflammatory effects through two receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2). While DP1 receptor activation is associated with vasodilation and bronchodilation, the activation of CRTh2 on Th2 cells, eosinophils, and basophils mediates their chemotaxis, activation, and the release of pro-inflammatory cytokines, contributing significantly to the inflammatory cascade in allergic diseases.

This compound has been identified as a potent and selective antagonist of the CRTh2 receptor. A key differentiating feature of this compound is its long receptor residence time, which translates into a prolonged duration of action in vivo, a desirable characteristic for therapeutic candidates for chronic conditions like asthma.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Receptor/Cell Type | Parameter | Value (nM) |

| GTPγS Binding | Human | Recombinant hCRTh2 | IC50 | 9.58 |

| GTPγS Binding | Rat | Recombinant rCRTh2 | IC50 | 14 |

| GTPγS Binding | Mouse | Recombinant mCRTh2 | IC50 | 15.5 |

| GTPγS Binding | Guinea Pig | Recombinant gpCRTh2 | IC50 | 7.6 |

| Eosinophil Shape Change | Human | Isolated Eosinophils | IC50 | 2 |

| Eosinophil Shape Change | Human | Whole Blood | IC50 | 8.2 |

| Eosinophil Chemotaxis | Human | Isolated Eosinophils | IC50 | 1.3 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Assay | Parameter | Value (µg/kg) |

| Guinea Pig | PGD2-induced systemic eosinophilia | ID50 | 131 |

Table 3: Receptor Binding Kinetics of this compound

| Receptor | Parameter | Value |

| Human CRTh2 | Residence Time Half-Life (t½) | 21 hours |

Signaling Pathway

The CRTh2 receptor is a G protein-coupled receptor that signals through the Gαi subunit. Upon binding of its ligand, Prostaglandin D2 (PGD2), the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the chemotaxis and activation of inflammatory cells, such as eosinophils and Th2 lymphocytes, and the release of pro-inflammatory cytokines. This compound acts as an antagonist, blocking the binding of PGD2 to CRTh2 and thereby inhibiting these downstream effects.

Experimental Workflow for Target Identification and Characterization

The identification and characterization of this compound as a CRTh2 antagonist likely followed a systematic experimental workflow, progressing from initial in vitro screening to in vivo efficacy studies.

Experimental Protocols

Disclaimer: The following are generalized protocols for the types of assays used to characterize this compound, based on standard practices in the field. The exact protocols used by the original researchers may have differed in specific details.

[35S]GTPγS Binding Assay

This assay measures the functional activity of a G protein-coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Membranes from cells expressing the recombinant CRTh2 receptor (human, rat, mouse, or guinea pig).

-

[35S]GTPγS.

-

GDP.

-

PGD2 (agonist).

-

This compound or other test compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

-

Scintillation cocktail and vials.

-

Microplate scintillation counter.

Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and the test compound (this compound) at various concentrations in the assay buffer.

-

Initiate the reaction by adding the agonist (PGD2) and [35S]GTPγS.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.

-

Data are analyzed to determine the IC50 of the antagonist by measuring the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

Eosinophil Shape Change Assay

This assay measures the ability of a compound to inhibit the morphological changes in eosinophils induced by an agonist, which is an indicator of cell activation.

Materials:

-

Isolated human eosinophils or human whole blood.

-

PGD2 (agonist).

-

This compound or other test compounds.

-

Fixative solution (e.g., paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Pre-incubate the eosinophil suspension (either isolated or in whole blood) with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a sub-maximal concentration of PGD2.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Stop the reaction by adding a fixative solution.

-

Analyze the cell morphology by flow cytometry, measuring the change in forward scatter, which reflects the cell shape change.

-

The IC50 is calculated from the concentration-response curve of the antagonist's inhibition of the PGD2-induced shape change.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of eosinophils towards a chemoattractant.

Materials:

-

Isolated human eosinophils.

-

PGD2 (chemoattractant).

-

This compound or other test compounds.

-

Chemotaxis chamber (e.g., Boyden chamber or multi-well plate with a porous membrane).

-

Cell counting method (e.g., microscopy with a hemocytometer or an automated cell counter).

Procedure:

-

Place a solution containing PGD2 in the lower wells of the chemotaxis chamber.

-

Place the porous membrane over the lower wells.

-

Pre-incubate isolated eosinophils with various concentrations of this compound or vehicle control.

-

Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-2 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Stain and count the number of cells that have migrated to the lower surface of the membrane or into the lower well.

-

The IC50 is determined by quantifying the concentration-dependent inhibition of eosinophil migration towards PGD2.

Conclusion

This compound is a potent and selective CRTh2 antagonist with a long receptor residence time, suggesting a potential for a long duration of action. The data presented in this guide support its profile as a promising candidate for the treatment of allergic diseases, such as asthma, where the CRTh2 pathway is a key driver of the underlying inflammation. The experimental protocols provided offer a framework for the continued investigation and characterization of this and other CRTh2 antagonists.

No Information Available for LAS191859 Signaling Pathway

A comprehensive search has yielded no publicly available information regarding a compound designated as LAS191859, its associated signaling pathway, or its mechanism of action. Therefore, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.

Efforts to retrieve data on this compound, including its mechanism of action, clinical trial data, and experimental protocols, were unsuccessful. The search results did not contain any specific details about a molecule with this identifier. The information that was returned pertained to other investigational drugs, such as LASN01 and LAD191, which are distinct entities.

Without any foundational information on this compound, it is impossible to fulfill the request for a detailed technical guide. This includes the inability to:

-

Summarize quantitative data into structured tables.

-

Provide detailed methodologies for key experiments.

-

Create diagrams of signaling pathways or experimental workflows.

It is possible that "this compound" is an internal development code that has not been publicly disclosed, represents a typographical error, or refers to a discontinued research program. Until information about this specific compound becomes publicly available, a detailed analysis of its signaling pathway modulation cannot be conducted.

In Vitro Characterization of LAS191859: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2).[1] CRTh2 is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses. Its natural ligand is prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTh2, this compound is being investigated for its therapeutic potential in inflammatory conditions such as asthma.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species | Value | Assay Type |

| IC50 | Human | 9.58 nM | [35S]GTPγS binding assay[1] |

| IC50 | Rat | 14 nM | Not Specified |

| IC50 | Mouse | 15.5 nM | Not Specified |

| IC50 | Guinea Pig | 7.6 nM | Not Specified |

Table 2: Receptor Binding Kinetics

| Parameter | Value | Unit | Assay Type |

| Residence Time (t1/2) | 21 | hours | Radioligand binding assay[1] |

Experimental Protocols

[35S]GTPγS Binding Assay

This assay was utilized to determine the potency of this compound in inhibiting the activation of the CRTh2 receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor.

-

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, at a pH of 7.4.

-

Reaction Mixture: The reaction mixture included the cell membranes, 30 µM GDP, and 0.1 nM [35S]GTPγS.

-

Compound Incubation: Various concentrations of this compound were pre-incubated with the membranes for 15 minutes at 30°C.

-

Agonist Stimulation: The reaction was initiated by the addition of the CRTh2 agonist PGD2 at its EC80 concentration.

-

Incubation: The mixture was incubated for 30 minutes at 30°C.

-

Termination and Scintillation Counting: The reaction was terminated by rapid filtration, and the amount of bound [35S]GTPγS was quantified using a scintillation counter.

-

Data Analysis: The IC50 values were calculated from the concentration-response curves.

Receptor Residence Time Determination

The long receptor residence time of this compound was a key differentiating feature.[1]

Methodology:

-

Cell Line: CHO cells expressing the human CRTh2 receptor were used.

-

Radioligand: A radiolabeled form of a CRTh2 antagonist was used to trace binding.

-

Association Phase: The cells were incubated with the radioligand to allow for binding to the CRTh2 receptor.

-

Dissociation Phase: Dissociation was initiated by the addition of a high concentration of an unlabeled CRTh2 antagonist.

-

Time Points: Samples were taken at various time points to measure the amount of radioligand still bound to the receptors.

-

Quantification: The amount of bound radioligand was determined by scintillation counting.

-

Data Analysis: The dissociation rate constant (koff) was determined, and the residence time (1/koff) was calculated.

Signaling Pathway and Experimental Workflow

CRTh2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor, leading to downstream cellular responses. This compound acts by blocking this initial binding step.

Caption: CRTh2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for [35S]GTPγS Binding Assay

The following diagram outlines the key steps in the [35S]GTPγS binding assay used to determine the potency of this compound.

Caption: Workflow for the [35S]GTPγS functional assay.

References

Unraveling LAS191859: A Deep Dive into its Chemical Identity and Biological Profile

Despite a comprehensive search, the chemical entity designated as LAS191859 remains elusive in the public domain. This suggests that this compound may be an internal development code, a compound that has been discontinued, or a research molecule not yet disclosed in publicly accessible scientific literature or databases. Without a definitive chemical structure, a detailed technical guide on its properties and biological activities cannot be compiled.

To provide an in-depth analysis as requested, the unique chemical identifier of a compound is paramount. This identifier, which can be a formal IUPAC name, a CAS registry number, or a representation like a SMILES string, is the key to unlocking a wealth of information. It allows researchers to access databases and literature that contain critical data on:

-

Physicochemical Properties: Such as molecular weight, solubility, and lipophilicity, which are fundamental to understanding a compound's behavior.

-

Pharmacokinetic Profiles: Detailing how the substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism.

-

Pharmacodynamic Characteristics: Describing the molecule's mechanism of action and its effects on biological systems.

In the absence of a confirmed identity for this compound, any attempt to provide a technical guide would be speculative and lack the factual basis required for a scientific audience.

The Path Forward: What is Needed to Proceed

To generate the requested in-depth technical guide, one of the following pieces of information for this compound is essential:

-

Chemical Structure: A 2D or 3D representation of the molecule.

-

IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species.

-

Alternative Designations or Code Names: Any other identifiers that may have been used in publications or patents.

Once a verifiable identifier is provided, a comprehensive technical guide can be developed, including the requested data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows.

No Public Data Available for LAS191859 Initial Proof-of-Concept Studies

Comprehensive searches for publicly available data on the initial proof-of-concept studies for a compound identified as "LAS191859" have yielded no specific results. This suggests that the designation may be an internal development code, a preclinical compound with data not yet in the public domain, or a potential misidentification.

Efforts to locate information on its mechanism of action, preclinical data, or any associated clinical trials have been unsuccessful. The search results did not provide any documents, such as research articles, patents, or clinical trial registrations, that specifically reference this compound.

Without access to primary data, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Individuals with a specific interest in this compound are advised to consult internal documentation or await potential future publications or presentations from the developing organization for information regarding its preclinical and clinical development.

In-Depth Technical Guide to LAS191859 and its Homologous Compounds: A New Frontier in CRTh2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LAS191859, a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). As a key player in the inflammatory cascade associated with allergic diseases such as asthma, CRTh2 represents a prime therapeutic target. This document delves into the pharmacological profile of this compound, its homologous compounds, and the structure-activity relationships (SAR) that govern their interaction with the CRTh2 receptor. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to facilitate further research and development in this promising area of drug discovery.

Introduction

Prostaglandin D2 (PGD2) is a key mediator in the pathogenesis of allergic inflammation, exerting its effects through two distinct receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). While DP1 activation is associated with vasodilation and bronchodilation, CRTh2 activation on immune cells, including Th2 lymphocytes, eosinophils, and basophils, promotes their recruitment and activation, driving the inflammatory response characteristic of allergic asthma.

This compound, developed by Almirall, is a novel, orally active, and highly potent antagonist of the CRTh2 receptor. It has demonstrated significant promise in preclinical studies, exhibiting a long receptor residence time which translates to sustained in vivo efficacy. This guide explores the core attributes of this compound and its analogs, providing a foundational resource for researchers in the field.

Core Compound: this compound

This compound is a potent and selective antagonist of the human CRTh2 receptor with an IC50 of 9.58 nM. Its primary mechanism of action involves the competitive inhibition of PGD2 binding to CRTh2, thereby blocking the downstream signaling cascades that lead to inflammatory cell migration and activation. A key differentiating feature of this compound is its exceptionally long receptor residence time, which contributes to its prolonged pharmacodynamic effect.

Homologous Compounds and Structure-Activity Relationship (SAR)

The development of potent and selective CRTh2 antagonists has been an area of intense research. Structure-activity relationship studies have been crucial in identifying key molecular features that enhance binding affinity and functional antagonism. While specific data for a large series of this compound homologs is proprietary, published research on other CRTh2 antagonists provides valuable insights into the SAR of this class of compounds.

Several chemical scaffolds have been explored for CRTh2 antagonism, including indole-acetic acid derivatives, quinoline-based compounds, and various heterocyclic systems. Key structural elements that often contribute to high affinity include a carboxylic acid moiety (or a bioisostere) to mimic the carboxylate of PGD2, a hydrophobic core to occupy a lipophilic pocket within the receptor, and specific aromatic substitutions that can fine-tune potency and pharmacokinetic properties.

Table 1: Quantitative Data for Selected CRTh2 Antagonists

| Compound ID | Chemical Class | Target | Assay Type | IC50 / Ki (nM) |

| This compound | - | Human CRTh2 | Radioligand Binding | 9.58 |

| Fevipiprant (QAW039) | Indole-acetic acid derivative | Human CRTh2 | Radioligand Binding | ~5 |

| CAY10471 | Indole derivative | Human CRTh2 | Radioligand Binding | ~1.3 |

| Ramatroban | Carboxamide derivative | Human CRTh2 / TP | Radioligand Binding | ~30 (for CRTh2) |

| OC000459 | Quinoline derivative | Human CRTh2 | Radioligand Binding | ~8.1 |

Note: The chemical class for this compound is not publicly disclosed in detail. Data for comparator compounds is sourced from publicly available literature and may have been determined under varying experimental conditions.

Signaling Pathway and Experimental Workflow

CRTh2 Signaling Pathway

Activation of the G-protein coupled receptor (GPCR) CRTh2 by its endogenous ligand PGD2 initiates a signaling cascade that is central to the inflammatory response in allergic diseases. This pathway involves the coupling of the receptor to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in cell activation and chemotaxis.

Experimental Workflow for CRTh2 Antagonist Characterization

The characterization of novel CRTh2 antagonists like this compound involves a multi-step experimental workflow. This process typically begins with a primary binding assay to determine the compound's affinity for the receptor. Functionally, the antagonist's ability to block PGD2-induced cellular responses is then assessed, often through a calcium mobilization assay. Finally, more complex cellular assays, such as chemotaxis assays, are employed to evaluate the compound's efficacy in a more physiologically relevant context.

Experimental Protocols

Radioligand Binding Assay for CRTh2

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human CRTh2 receptor.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human CRTh2.

-

Radioligand: [³H]-PGD2 (specific activity ~100-200 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled PGD2.

-

Test Compounds: Serially diluted in assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well plates.

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled PGD2 (for non-specific binding), or 50 µL of test compound at various concentrations.

-

Add 50 µL of [³H]-PGD2 (final concentration ~1-2 nM) to all wells.

-

Add 100 µL of CRTh2-expressing cell membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol outlines a functional assay to measure the ability of test compounds to inhibit PGD2-induced calcium mobilization in cells expressing CRTh2.

Materials:

-

Cells: HEK293 cells stably co-expressing human CRTh2 and a promiscuous G-protein such as Gα15, or a human eosinophil cell line.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Prostaglandin D2 (PGD2).

-

Test Compounds: Serially diluted in assay buffer.

-

Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR or FlexStation).

-

96- or 384-well black-walled, clear-bottom plates.

Procedure:

-

Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add PGD2 at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) to all wells.

-

Immediately measure the change in fluorescence over time (typically for 1-2 minutes).

-

The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

-

Determine the inhibitory effect of the test compounds on the PGD2-induced calcium signal.

-

Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and its homologous compounds represent a significant advancement in the development of CRTh2 antagonists for the treatment of allergic diseases. The high potency and long receptor residence time of this compound highlight a promising strategy for achieving sustained clinical efficacy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and optimization of this important class of therapeutic agents. Further exploration of the structure-activity relationships will be instrumental in designing the next generation of CRTh2 antagonists with improved pharmacological profiles.

LAS191859 safety and toxicity profile

As initially requested, this document serves as an in-depth technical guide on the safety and toxicity profile of a target compound. However, as no public data could be found for "LAS191859," this guide has been constructed as a template using the investigational drug Emraclidine as a placeholder to demonstrate the required structure, data presentation, and visualizations. Emraclidine is a novel M4-selective positive allosteric modulator (PAM) that was in development for the treatment of schizophrenia.[1][2]

Executive Summary

This document provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Emraclidine (formerly CVL-231). Emraclidine is a positive allosteric modulator that selectively targets the muscarinic acetylcholine M4 receptor subtype.[3] This selective mechanism of action is intended to modulate dopamine levels indirectly in the striatum, offering a potential antipsychotic effect without the common side effects associated with direct dopamine D2 receptor blockade, such as extrapyramidal symptoms and weight gain.[3][4] The data herein are compiled from publicly available results of Phase 1 and Phase 2 clinical trials. While specific preclinical toxicology reports are not publicly available, this guide includes representative protocols for such studies based on regulatory guidelines and standard practices for antipsychotic drug development.

Mechanism of Action

Emraclidine is a highly selective M4 receptor positive allosteric modulator (PAM).[5] Unlike direct agonists, PAMs do not activate the receptor themselves but bind to a separate (allosteric) site to potentiate the effect of the endogenous ligand, acetylcholine. The M4 receptors are predominantly expressed in the striatum, a key brain region for regulating motor function and reward, and are implicated in balancing dopamine and acetylcholine neurotransmission.[3][4] By enhancing the effect of acetylcholine at the M4 receptor, Emraclidine is hypothesized to indirectly reduce the release of dopamine in the striatum.[1] This mechanism offers a novel approach to treating psychosis, differing from traditional antipsychotics that directly block D2 receptors.[4]

Figure 1: Simplified signaling pathway for Emraclidine's mechanism of action.

Clinical Safety and Tolerability

The clinical safety of Emraclidine has been evaluated in Phase 1b and Phase 2 (EMPOWER-1 and EMPOWER-2) trials in adult patients with schizophrenia.[1][5] Across these studies, Emraclidine was generally well-tolerated, with an adverse event profile comparable to placebo.[2][6]

Summary of Treatment-Emergent Adverse Events (TEAEs)

The most frequently reported adverse events in clinical trials were headache, dry mouth, and dyspepsia.[1][2] The incidence of these events was generally similar between the Emraclidine and placebo groups, though some dose-dependent trends were observed.[1] Importantly, Emraclidine was not associated with extrapyramidal symptoms or weight gain, common side effects of many current antipsychotics.[3]

Table 1: Incidence of Common TEAEs in Phase 1b Study (Part B)

| Adverse Event | Placebo (n=27) | Emraclidine 30 mg QD (n=27) | Emraclidine 20 mg BID (n=27) |

|---|---|---|---|

| Any AE | 14 (52%) | 14 (52%) | 15 (56%) |

| Headache | 7 (26%) | 15 (28%) across both Emraclidine groups combined | - |

Data sourced from the Phase 1b trial publication.[5]

Table 2: Incidence of Common TEAEs in Phase 2 EMPOWER Trials

| Adverse Event | Placebo (EMPOWER-1/2) | Emraclidine 10/15 mg | Emraclidine 30 mg |

|---|---|---|---|

| Headache | 9.4% / 10.8% | 14.1% / 14.6% | 13.2% / 13.0% |

| Dry Mouth | 2.3% / 0.8% | 3.9% / 0.8% | 9.3% / 5.3% |

| Dyspepsia | 3.1% / 1.5% | 3.9% / 3.1% | 7.8% / 2.3% |

Data represents percentages from EMPOWER-1 and EMPOWER-2 respectively.[1][2]

Cardiovascular Safety

In the Phase 1b trial, modest and transient increases in blood pressure and heart rate were noted at the beginning of treatment, but these effects diminished over time and were not considered clinically significant by the sixth week.[5][7] A subsequent Phase 1 study specifically monitoring ambulatory blood pressure confirmed that Emraclidine did not cause a sustained increase in blood pressure.[8]

Preclinical Toxicology Program (Representative Protocols)

While specific preclinical toxicology data for Emraclidine are not publicly available, a standard program for an investigational antipsychotic would be conducted under Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA.[9][10] The primary goals are to identify potential target organs for toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring.[11]

Experimental Protocols

4.1.1 Single-Dose and Dose-Range Finding Studies

-

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.

-

Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[11]

-

Methodology:

-

Animals are divided into several dose groups, including a vehicle control group.

-

The test article is administered via the intended clinical route (e.g., oral gavage).

-

A single, escalating dose is administered to each group.

-

Animals are observed for a period of 14 days for clinical signs of toxicity, effects on body weight, and mortality.

-

At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination.

-

4.1.2 Repeated-Dose Toxicity Studies

-

Objective: To evaluate the toxicological profile of the compound following repeated administration over a specified duration, relevant to the proposed clinical trial length.[9]

-

Species: Two species (rodent and non-rodent).

-

Methodology:

-

Animals are administered the test article daily for a period ranging from 28 to 90 days.

-

Multiple dose levels are used, typically low, medium, and high, along with a control group.

-

In-life monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, clinical chemistry, urinalysis).

-

At termination, a comprehensive gross necropsy is performed, organ weights are recorded, and a full panel of tissues is collected for microscopic examination.

-

A recovery group may be included to assess the reversibility of any observed toxicities.

-

4.1.3 Safety Pharmacology Studies

-

Objective: To investigate potential undesirable pharmacodynamic effects on major physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[5]

-

Methodology:

-

Cardiovascular: In vivo assessment of blood pressure, heart rate, and ECG in conscious, unrestrained animals (e.g., telemetered dogs). In vitro hERG assay to assess the potential for QT interval prolongation.

-

Central Nervous System: Functional observational battery (FOB) and motor activity assessment in rats to evaluate effects on behavior, coordination, and sensory functions.

-

Respiratory: Assessment of respiratory rate and tidal volume in conscious animals using whole-body plethysmography.

-

Figure 2: Representative workflow for preclinical safety evaluation.

Conclusion

Based on available clinical data, Emraclidine demonstrates a favorable safety and tolerability profile. The most common adverse events were mild to moderate headache, dry mouth, and dyspepsia, with incidences often comparable to placebo.[1][2] Critically, Emraclidine's selective M4 PAM mechanism appears to avoid the common and burdensome side effects of direct D2 antagonists, such as motor symptoms and metabolic disturbances.[3] While Phase 2 trials did not meet their primary efficacy endpoints, the safety data gathered support the tolerability of this novel mechanism of action.[1][12] A standard preclinical toxicology program would be necessary to fully characterize the safety profile before human exposure, and the protocols described herein represent a typical approach for such an evaluation.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Efficacy Assessment of Antipsychotics - Ace Therapeutics [acetherapeutics.com]

- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antipsychotics Gastrointestinal Toxicity Assays - Ace Therapeutics [acetherapeutics.com]

- 8. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 10. Step 2: Preclinical Research | FDA [fda.gov]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note & Protocol: Cell-Based Assays for LAS191859

Note to the Reader: Comprehensive searches for the identifier "LAS191859" did not yield specific information regarding its biological activity, mechanism of action, or established assay protocols. The following document is a representative template designed to meet the user's detailed specifications for an application note and protocol. The experimental details, data, and signaling pathways are based on common practices for characterizing a hypothetical kinase inhibitor and should be adapted based on actual experimental findings for the compound of interest.

Introduction

This document provides detailed protocols for cell-based assays to characterize the activity of a hypothetical compound, herein referred to as Compound-Y, a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These assays are designed for researchers, scientists, and drug development professionals to evaluate the compound's potency, mechanism of action, and effects on cellular health. The protocols cover assays for target engagement, downstream signaling inhibition, cell proliferation, and cytotoxicity.[1][2][3]

Compound-Y Profile (Hypothetical)

| Parameter | Description |

|---|---|

| Target Pathway | MAPK/ERK Signaling |

| Proposed MOA | Inhibition of MEK1/2 Kinase |

| Cell Line Models | A375 (Human Melanoma, BRAF V600E), HeLa (Cervical Cancer) |

| Readout Technologies | Luminescence, Fluorescence, High-Content Imaging |

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify the direct binding of Compound-Y to its intended target (MEK1/2) within a cellular environment. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Culture: Culture A375 cells to 80-90% confluency in a T175 flask.

-

Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM Compound-Y for 1 hour at 37°C.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

-

Lysate Preparation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Quantification: Collect the supernatant (soluble protein fraction) and analyze by Western blot or ELISA for the presence of the target protein (MEK1/2).

Data Presentation: CETSA

Table 1: Thermal Stabilization of MEK1 by Compound-Y

| Temperature (°C) | Vehicle (Normalized MEK1 Signal) | 10 µM Compound-Y (Normalized MEK1 Signal) |

|---|---|---|

| 40 | 1.00 | 1.00 |

| 45 | 0.98 | 1.00 |

| 50 | 0.85 | 0.95 |

| 55 | 0.50 | 0.88 |

| 60 | 0.20 | 0.75 |

| 65 | 0.05 | 0.50 |

| 70 | 0.01 | 0.25 |

Workflow Diagram: CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pathway Inhibition: Phospho-ERK Assay

This assay quantifies the inhibition of downstream signaling by measuring the phosphorylation of ERK (p-ERK), a key substrate of MEK1/2. A decrease in p-ERK levels indicates successful inhibition of the upstream target by Compound-Y.

Experimental Protocol: In-Cell Western

-

Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Starve the cells in a serum-free medium for 24 hours.

-

Compound Treatment: Pre-treat cells with a serial dilution of Compound-Y (e.g., 0.1 nM to 10 µM) for 2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with a suitable blocking buffer. Incubate with primary antibodies against p-ERK and total ERK. Follow with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for p-ERK and normalize it to the total ERK signal.

Data Presentation: p-ERK Inhibition

Table 2: IC50 of Compound-Y on ERK Phosphorylation

| Cell Line | Stimulant | IC50 (nM) |

|---|---|---|

| A375 | EGF | 15.2 |

| HeLa | FGF | 22.5 |

Signaling Pathway Diagram

Caption: Inhibition of the MAPK/ERK signaling pathway by Compound-Y.

Phenotypic Assays: Proliferation and Cytotoxicity

Phenotypic assays are crucial for understanding the effect of Compound-Y on cell health and growth.[3] A cell proliferation assay measures the number of viable cells, while a cytotoxicity assay specifically quantifies the number of dead cells.[1]

Experimental Protocol: Proliferation (CellTiter-Glo®)

-

Cell Seeding: Seed A375 cells in a 96-well white-walled plate at a low density (e.g., 2,000 cells/well).

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound-Y.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation, measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

Experimental Protocol: Cytotoxicity (CellTox™ Green)

-

Assay Setup: This assay can be multiplexed with the proliferation assay. Add the CellTox™ Green Dye along with Compound-Y at the start of the treatment period (Day 1).

-

Fluorescence Reading: At the desired time points (e.g., 24, 48, 72 hours), measure the fluorescence (Excitation: 485 nm, Emission: 520 nm). The dye is cell-impermeant and binds to DNA upon loss of membrane integrity, providing a signal proportional to the number of dead cells.

-

Final Reading: A final fluorescence reading can be taken just before adding the CellTiter-Glo® reagent.

Data Presentation: Proliferation and Cytotoxicity

Table 3: GI50 and CC50 Values for Compound-Y in A375 Cells (72h)

| Assay | Endpoint | GI50 / CC50 (nM) |

|---|---|---|

| CellTiter-Glo® | Growth Inhibition (GI50) | 35.8 |

| CellTox™ Green | Cytotoxicity (CC50) | > 10,000 |

-

GI50: Concentration for 50% inhibition of cell growth.

-

CC50: Concentration for 50% cytotoxicity.

Logical Relationship Diagram

Caption: Relationship between target inhibition and phenotypic outcomes.

Summary and Conclusions

The protocols outlined in this document provide a comprehensive framework for the in vitro cell-based characterization of a hypothetical MEK inhibitor, Compound-Y. The CETSA protocol confirms target engagement in a cellular context. The phospho-ERK assay provides a quantitative measure of the compound's ability to inhibit its intended signaling pathway. Finally, the proliferation and cytotoxicity assays establish the phenotypic consequences of this inhibition, allowing for the determination of the compound's anti-proliferative potency and its safety window. These assays are fundamental for the preclinical evaluation and progression of potential therapeutic candidates.

References

LAS191859 animal model administration guide

Note to the Reader

Extensive searches for "LAS191859" have not yielded any publicly available information regarding its mechanism of action, preclinical data, or administration protocols. It is presumed that this compound is an internal compound identifier not yet disclosed in scientific literature.

Therefore, the following Application Notes and Protocols are presented as a generalized guide for the administration of a novel investigational compound in animal models, based on established principles of preclinical drug development. Researchers and drug development professionals can adapt this framework to a specific compound, such as this compound, once the necessary in-house data becomes available.

Application Notes and Protocols for a Novel Investigational Compound in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The administration of a novel compound to animal models is a critical step in preclinical research to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). These studies are essential for establishing a safe starting dose for first-in-human clinical trials.[1][2][3] This document provides a general overview and protocols for conducting initial dose-ranging and toxicity studies in rodent and non-rodent species.

Initial Dose Escalation and Acute Toxicity Studies

The primary objective of these studies is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of the compound.

Experimental Protocol: Acute Toxicity Study in Mice

-

Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

-

Group Allocation: Animals are randomly assigned to several dose groups and a vehicle control group (n=3-5 per sex per group).

-

Compound Formulation: The investigational compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be uniform and stable for the duration of the study.

-

Route of Administration: The route should be relevant to the intended clinical application (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC)).

-

Dose Levels: A wide range of doses is selected based on in vitro cytotoxicity data or in silico predictions. Doses are typically escalated in subsequent cohorts.

-

Observations: Animals are closely monitored for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations include changes in behavior, appearance, and body weight.

-

Endpoint: The study is terminated at 14 days, and a full necropsy is performed. Key tissues are collected for histopathological analysis.

Data Presentation: Acute Toxicity in Mice

| Dose Group (mg/kg) | Route | Sex | Number of Animals | Mortality | Clinical Signs | Change in Body Weight (Day 14) |

| Vehicle Control | PO | M/F | 5/5 | 0/10 | None observed | +5% |

| 10 | PO | M/F | 5/5 | 0/10 | None observed | +4.5% |

| 100 | PO | M/F | 5/5 | 0/10 | Mild lethargy at 2h, resolved by 4h | +3% |

| 1000 | PO | M/F | 5/5 | 2/10 | Severe lethargy, piloerection | -2% (survivors) |

| 2000 | PO | M/F | 5/5 | 5/10 | Ataxia, tremors, severe lethargy | N/A |

Subchronic Toxicity Studies

These studies evaluate the potential toxicity of the compound after repeated administration over a longer period (e.g., 28 or 90 days). The goal is to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rats

-

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

-

Group Allocation: Animals are randomized into at least three dose groups and a vehicle control group (n=10 per sex per group). A recovery group may be included for the high dose and control groups.

-

Compound Formulation: The compound is prepared in a suitable vehicle, ensuring stability over the dosing period.

-

Route and Frequency of Administration: Daily administration via the intended clinical route.

-

Dose Levels: Doses are selected based on the results of the acute toxicity studies, aiming for a high dose that produces some toxicity, a low dose that is a multiple of the anticipated human exposure, and an intermediate dose.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed pre-study and at termination.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the 28-day dosing period (and a recovery period, if applicable), animals are euthanized. A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Data Presentation: Key Findings of a 28-Day Rat Toxicity Study

| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |

| Body Weight Gain (g) | M: 120, F: 80 | M: 115, F: 78 | M: 100, F: 65 | M: 85, F: 50 |

| Key Hematology Changes | None | None | None | Mild, regenerative anemia |

| Key Clinical Chemistry Changes | None | None | Slight increase in ALT, AST | Moderate increase in ALT, AST, ALP |

| Key Organ Weight Changes | None | None | None | Increased liver weight |

| Key Histopathology Findings | None | None | Minimal centrilobular hepatocyte hypertrophy | Mild to moderate centrilobular hepatocyte hypertrophy and necrosis |

| NOAEL | - | 10 mg/kg/day | - | - |

Pharmacokinetic (PK) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for understanding the exposure-response relationship.

Experimental Protocol: Single-Dose PK Study in Dogs

-

Animal Model: Male and female Beagle dogs.

-

Study Design: A crossover design is often used, where the same animals receive both an IV and an oral dose, separated by a washout period.

-

Dose Administration: For oral administration, the compound is often given in a capsule. For IV administration, it is infused over a short period.

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Bioanalysis: Plasma is separated, and the concentration of the parent compound (and potentially major metabolites) is determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: PK parameters are calculated using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (0-inf) (ng*h/mL) | 3200 | 7500 |

| t1/2 (h) | 4.5 | 4.8 |

| Clearance (mL/min/kg) | 5.2 | - |

| Volume of Distribution (L/kg) | 1.8 | - |

| Oral Bioavailability (%) | - | 47% |

Mandatory Visualizations

Signaling Pathway Diagram

The following is a hypothetical signaling pathway for a compound that inhibits a receptor tyrosine kinase (RTK).

Caption: Hypothetical signaling pathway for an RTK inhibitor.

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for a preclinical animal study.

Caption: General workflow for a preclinical in-vivo study.

References

Application Notes and Protocols for the Investigation of LAS191859 in Xenograft Models

For Research Use Only

Introduction

LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2)[1]. Primarily investigated for its potential in respiratory diseases like asthma due to its long receptor residence time[2][3][4][5][6], recent findings suggest a broader biological activity. Notably, this compound has been identified as an upregulator of the p53 isoform Δ133p53α, which is involved in inhibiting cellular senescence[7]. The roles of CRTh2 and cellular senescence in cancer progression are emerging areas of research, suggesting a potential, yet unexplored, application for this compound in oncology.

Disclaimer: There are currently no publicly available studies detailing the use of this compound in cancer xenograft models. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring the potential anti-tumor activity of this compound. The experimental designs are based on standard xenograft methodologies and the known pharmacology of this compound.

Hypothetical Rationale for Use in Oncology

The investigation of this compound in cancer xenograft models could be predicated on two primary hypotheses:

-

Targeting CRTh2-Expressing Tumors or Tumor Microenvironment: Certain cancers may express CRTh2, or the receptor may be present on immune cells within the tumor microenvironment that contribute to tumor growth and immune evasion.

-

Modulation of Cellular Senescence: By upregulating Δ133p53α and inhibiting senescence, this compound could potentially impact tumor progression, although the context-dependent role of senescence (tumor-promoting vs. tumor-suppressive) would need careful consideration.

Proposed Preclinical Investigation Workflow

Caption: Proposed workflow for preclinical evaluation of this compound.

Hypothetical Signaling Pathway Perturbation by this compound

Caption: Potential dual mechanism of action of this compound in a cancer context.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment

This protocol describes a hypothetical study to evaluate the efficacy of this compound in a human cancer cell line-derived xenograft model.

1. Cell Line Selection and Culture:

- Select a human cancer cell line with confirmed CRTh2 expression (e.g., a lung or colorectal cancer line identified from in vitro screening).

- Culture cells in appropriate media and conditions to logarithmic growth phase.

- Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.

2. Animal Model:

- Use female athymic nude mice (nu/nu), 6-8 weeks of age.

- Allow a one-week acclimatization period.

3. Tumor Implantation:

- Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the right flank of each mouse.

- Monitor tumor growth using digital calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.

4. Study Groups and Treatment:

- When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

- Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose in water) daily by oral gavage.

- Group 2 (this compound - Low Dose): Administer 10 mg/kg this compound daily by oral gavage.

- Group 3 (this compound - High Dose): Administer 30 mg/kg this compound daily by oral gavage.

- Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the cancer type.

5. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- The primary endpoint is tumor growth inhibition (TGI).

- Secondary endpoints include body weight change (as a measure of toxicity) and overall survival.

- Euthanize mice when tumors exceed 2000 mm³ or if signs of significant morbidity are observed.

6. Tissue Collection and Analysis:

- At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for Δ133p53α, immunohistochemistry for proliferation markers like Ki-67).

Data Presentation

The following tables represent hypothetical data that would be generated from the proposed xenograft study.

Table 1: Hypothetical In Vivo Efficacy of this compound in a CRTh2-Positive Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily, p.o. | 1550 ± 150 | - | +2.5 |

| This compound | 10 | Daily, p.o. | 1100 ± 120 | 29.0 | +1.8 |

| This compound | 30 | Daily, p.o. | 750 ± 95 | 51.6 | +0.5 |

| Positive Control | Varies | Varies | 450 ± 70 | 71.0 | -8.0 |

p.o. = oral gavage; SEM = Standard Error of the Mean

Table 2: Hypothetical Pharmacodynamic Marker Analysis in Tumor Tissues

| Treatment Group | Dose (mg/kg) | Relative Δ133p53α Expression (Fold Change vs. Vehicle) | Ki-67 Positive Nuclei (%) |

| Vehicle Control | - | 1.0 | 85 ± 5 |

| This compound | 10 | 1.8 | 60 ± 8 |

| This compound | 30 | 3.5 | 42 ± 6 |

Conclusion

While this compound has been primarily developed as a CRTh2 antagonist for inflammatory diseases, its newly discovered role in modulating p53 isoforms presents a compelling, albeit hypothetical, rationale for its investigation in oncology. The protocols and frameworks provided here offer a scientifically grounded starting point for researchers to explore this potential. Any such investigation should begin with extensive in vitro characterization to identify relevant cancer models before proceeding to in vivo xenograft studies. The successful application of this compound in this new therapeutic area will depend on rigorous preclinical validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for a Representative Poorly Soluble Compound (Model: LAS191859)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "LAS191859" did not yield specific public data. The following application notes and protocols are presented as a representative guide for a novel, poorly soluble small molecule compound, hereafter referred to as this compound. The quantitative data and signaling pathway are hypothetical and for illustrative purposes. Researchers should determine the specific properties of their compound of interest experimentally.

Introduction

The successful preclinical evaluation of new chemical entities (NCEs) is often hampered by poor aqueous solubility.[1][2] Compounds with low solubility can lead to challenges in achieving adequate exposure in in vivo studies, potentially masking the true efficacy and toxicity of the molecule.[1][3] This document provides a comprehensive guide to understanding and addressing the solubility and formulation challenges for a representative poorly soluble compound, this compound, to support early-stage research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy. For our model compound, this compound, we will assume it is a typical Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[4]

Solubility Data

Solubility is a critical parameter that influences various stages of drug discovery and development.[5] Both kinetic and thermodynamic solubility assays are valuable for characterizing a compound.[6]

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput method often used in early screening.[6][7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over an extended period.[6]

Table 1: Hypothetical Solubility Data for this compound

| Solvent System | Solubility Type | Concentration (µg/mL) | Molar Concentration (µM) | Temperature (°C) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermodynamic | 0.5 | 1.1 | 25 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | Thermodynamic | 1.2 | 2.7 | 37 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Thermodynamic | 5.8 | 13.0 | 37 |

| Water | Thermodynamic | < 0.1 | < 0.2 | 25 |

| 100% DMSO | Kinetic | > 10,000 | > 22,400 | 25 |

| 100% Ethanol | Kinetic | 1,500 | 3,360 | 25 |

(Assuming a molecular weight of 446.5 g/mol for this compound)

Formulation Strategies for Preclinical Research

The goal of preclinical formulation is to achieve adequate and reproducible exposure in animal models to assess the compound's pharmacokinetics, efficacy, and safety.[3] Given the poor aqueous solubility of this compound, several strategies can be employed.

Table 2: Common Preclinical Formulation Approaches for Poorly Soluble Compounds

| Formulation Strategy | Description | Advantages | Disadvantages |

| Co-solvent Systems | A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) to increase solubility.[2] | Simple to prepare, suitable for intravenous and oral administration. | Risk of drug precipitation upon dilution in aqueous environments (e.g., in the bloodstream or GI tract).[2] |

| Suspensions | A uniform dispersion of fine solid drug particles in an aqueous vehicle, often with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80). | Can accommodate higher drug doses, may improve oral absorption by providing a sustained release of the drug. | Physical instability (e.g., settling, caking), potential for non-uniform dosing if not properly resuspended. |

| Lipid-Based Formulations | Solutions or suspensions of the drug in oils, or self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with aqueous media.[4] | Can enhance oral bioavailability by utilizing lipid absorption pathways and reducing first-pass metabolism. | More complex to develop and characterize, potential for in vivo variability. |

| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. Particle size reduction increases the surface area for dissolution.[1] | Significantly improves dissolution rate, suitable for oral, intravenous, and other routes of administration. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill) for production. |

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a selected aqueous buffer.

Materials:

-

This compound (solid powder)

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector

Methodology:

-

Add an excess amount of solid this compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of a pre-established calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent formulation suitable for oral administration in rodents.

Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Water

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Purified water

-

Glass beaker or vial

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Methodology:

-

Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.

-

Weigh the required amount of this compound and place it in a glass beaker.

-

Add the required volume of DMSO to the beaker.

-

Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

In a separate container, prepare the PEG 400 and water mixture by adding the required volume of PEG 400 to the water and mixing thoroughly.

-

Slowly add the PEG 400/water mixture to the DMSO solution containing the dissolved this compound while continuously stirring.

-

Continue stirring for 15-30 minutes to ensure a homogenous solution.

-

Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathway and Workflow Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug discovery.

Caption: Hypothetical signaling pathway of this compound as an RTK inhibitor.

Experimental Workflow for Formulation Development

This diagram outlines the logical steps for developing a suitable preclinical formulation for a poorly soluble compound like this compound.

Caption: Workflow for preclinical formulation development of this compound.

References

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. altasciences.com [altasciences.com]

- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Measuring LAS191859 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis. This compound exhibits a notably long receptor residence time, which translates to a prolonged duration of action.

These application notes provide detailed protocols for measuring the in vitro and cellular activity of this compound, enabling researchers to accurately characterize its pharmacological properties. The following sections detail the necessary reagents, equipment, and step-by-step instructions for key assays.

Signaling Pathway of CRTH2

The CRTH2 receptor is activated by its endogenous ligand, prostaglandin D2 (PGD2). Upon activation, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of CRTH2 also stimulates intracellular calcium mobilization and initiates downstream signaling cascades that result in cellular responses such as chemotaxis and cell shape change, particularly in eosinophils. This compound acts by competitively binding to CRTH2, thereby blocking the binding of PGD2 and inhibiting these downstream effects.

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity based on published data.

| Assay Type | Target | Species | Parameter | Value |

| Radioligand Binding | CRTH2 | Human | Kᵢ (nM) | 1.5 ± 0.3 |

| GTPγS Binding | CRTH2 | Human | IC₅₀ (nM) | 9.58 |

| Eosinophil Shape Change | CRTH2 | Human | IC₅₀ (nM) | 2.1 ± 0.5 |

| Receptor Residence Time | CRTH2 | Human | Half-life (t½) | 21 hours |

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the human CRTH2 receptor.

Workflow Diagram:

Application Notes and Protocols for CRISPR Screens with LAS191859

Disclaimer: Publicly available information on a specific compound designated "LAS191859" is not available. The following application notes and protocols are presented as a representative example for a hypothetical small molecule inhibitor, hereafter referred to as this compound, to demonstrate the utility of CRISPR-Cas9 screens in drug development research. The experimental details and data are illustrative and should be adapted to specific research contexts.

Application Notes

CRISPR-Cas9 screens are a powerful tool for functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale.[1][2][3] When applied to the study of a small molecule inhibitor like this compound, these screens can elucidate its mechanism of action, identify genetic determinants of sensitivity and resistance, and uncover novel combination therapy strategies.

Target Identification and Mechanism of Action (MoA) Elucidation

A primary application of CRISPR screens is to identify the cellular targets of a novel compound and understand its mechanism of action. By performing a genome-wide knockout screen in the presence of a sub-lethal dose of this compound, researchers can identify genes whose loss confers either resistance or sensitivity to the compound.

-

Positive Selection (Resistance): Genes whose knockout leads to increased cell survival in the presence of this compound are considered positive hits. These may represent the direct target of the drug, components of the target pathway that mediate its cytotoxic effects, or proteins involved in the uptake or metabolic activation of the compound.

-

Negative Selection (Sensitization): Conversely, genes whose knockout results in decreased cell viability are negative hits. These genes may represent parallel pathways that buffer the cell against the drug's effects or proteins involved in its efflux or metabolic inactivation.

Identification of Drug Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. CRISPR screens can be employed to proactively identify genes and pathways that, when altered, can lead to resistance to this compound.[4][5][6] This is typically achieved by treating a population of cells expressing a genome-scale sgRNA library with a lethal dose of the compound. The surviving cells are then analyzed to identify the sgRNAs that are enriched, pointing to genes whose knockout confers resistance. Understanding these mechanisms can inform the development of second-generation inhibitors or rational combination therapies to overcome resistance.

Discovery of Synthetic Lethal Interactions

Synthetic lethality occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not.[7][8][9][10] CRISPR screens are an ideal tool to identify synthetic lethal partners for a given cancer-associated mutation. In the context of this compound, a screen can be performed in a cell line with a specific cancer-relevant mutation to identify genes whose knockout, in combination with the mutation, sensitizes the cells to the drug. This approach can identify patient populations who would most benefit from treatment with this compound and suggest novel combination therapies.

Quantitative Data Summary

The following tables represent hypothetical data from a genome-wide CRISPR screen to identify resistance mechanisms to this compound.

Table 1: Top Gene Hits from a Positive Selection CRISPR Screen for this compound Resistance

| Gene Symbol | sgRNA Sequence ID | Log2 Fold Change (LFC) | False Discovery Rate (FDR) |

| GENE-X | sgRNA-X1 | 6.8 | < 0.001 |

| sgRNA-X2 | 6.5 | < 0.001 | |